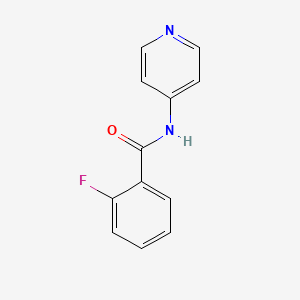

2-fluoro-N-(pyridin-4-yl)benzamide

Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Research

Benzamide derivatives are a well-established and highly versatile class of compounds in medicinal chemistry. Their inherent structural features allow them to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for binding to biological macromolecules. This has led to the development of benzamide-containing drugs with a wide array of therapeutic applications.

Historically, substituted benzamides have been recognized for their dopamine (B1211576) receptor antagonist activity, leading to their use in treating gastrointestinal disorders and as antiemetics. nih.gov More recently, research has expanded to explore their potential as anticancer agents, with some derivatives showing efficacy as tubulin polymerization inhibitors and histone deacetylase (HDAC) inhibitors. nanobioletters.comsigmaaldrich.com Furthermore, benzamide scaffolds have been investigated for their neuroprotective effects, particularly as inhibitors of enzymes like butyrylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.govnih.gov Their utility also extends to antimicrobial and anti-inflammatory applications, highlighting the broad biological potential of this chemical class. preprints.org

Rationale for Investigating Pyridin-4-yl-substituted Benzamide Scaffolds

The pyridine (B92270) ring is a common heterocyclic motif in pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor and its capacity to improve the aqueous solubility of a molecule. The pyridin-4-yl substitution, in particular, has been a key feature in the design of various biologically active compounds.

Overview of Research Trajectories for Novel Small Molecules in Drug Discovery

The journey of a novel small molecule from initial concept to a potential therapeutic agent follows a well-defined, albeit complex, trajectory. The initial phase often involves the identification of a promising chemical scaffold, like the 2-fluoro-N-(pyridin-4-yl)benzamide structure, which may be derived from existing knowledge of pharmacologically active classes or through high-throughput screening of compound libraries.

Once a lead compound is identified, the process of lead optimization begins. This iterative cycle involves the synthesis of analogues and their evaluation in a battery of in vitro and in vivo assays. The goal is to enhance the desired biological activity, improve pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion - ADME), and minimize off-target effects and toxicity. For a compound like 2-fluoro-N-(pyridin-4-yl)benzamide, this would involve synthesizing related molecules with different substitution patterns on either the benzoyl or the pyridinyl ring and assessing how these changes impact its biological profile.

Significance of Fluorine Substitution in Medicinal Chemistry Scaffolds

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can have profound effects on a compound's biological behavior. researchgate.netmdpi.com

Strategically placing a fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism. smolecule.com This can lead to a longer half-life and improved bioavailability of the drug. Fluorine substitution can also modulate the acidity (pKa) of nearby functional groups, which can influence a molecule's solubility and ability to cross cell membranes. researchgate.net Furthermore, the electronegativity of fluorine can alter the electronic nature of the aromatic ring, potentially leading to stronger interactions with the target protein and thus increased potency. mdpi.com The use of the 18F isotope is also of significant importance for positron emission tomography (PET) imaging in both preclinical and clinical research. researchgate.net

Research Hypotheses and Objectives for 2-fluoro-N-(pyridin-4-yl)benzamide

Given the known biological activities of benzamide and pyridinyl derivatives, and the advantageous properties conferred by fluorine substitution, several research hypotheses can be formulated for 2-fluoro-N-(pyridin-4-yl)benzamide.

Hypotheses:

The presence of the 2-fluoro-benzamide moiety may confer inhibitory activity against specific enzymes, such as kinases or deacetylases, based on the known activities of similar structures.

The pyridin-4-yl group could enhance the compound's solubility and allow for key interactions within a biological target, potentially leading to potent and selective activity.

The fluorine atom at the 2-position of the benzoyl ring may improve the metabolic stability and cell permeability of the compound compared to its non-fluorinated counterpart.

Objectives:

To synthesize and characterize 2-fluoro-N-(pyridin-4-yl)benzamide.

To perform in vitro screening against a panel of biologically relevant targets, such as kinases, deacetylases, and other enzymes implicated in disease.

To evaluate the physicochemical properties of the compound, including its solubility and lipophilicity.

To assess the metabolic stability of the compound in liver microsomes.

Based on initial findings, to explore the structure-activity relationship (SAR) by synthesizing and testing related analogues.

While extensive research on the specific biological activities of 2-fluoro-N-(pyridin-4-yl)benzamide is not yet widely published, its structural components suggest it is a compound with considerable potential for investigation in drug discovery programs.

Data Tables

Table 1: Physicochemical Properties of 2-fluoro-N-(pyridin-4-yl)benzamide

| Property | Value | Source |

| CAS Number | 113204-23-2 | Sigma-Aldrich sigmaaldrich.com |

| Molecular Formula | C₁₂H₉FN₂O | Sigma-Aldrich sigmaaldrich.com |

| Molecular Weight | 216.21 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Predicted to have some aqueous solubility due to the pyridine nitrogen | Inferred |

Table 2: Summary of Biological Activities of Structurally Related Compounds

| Compound Class | Example Biological Activity | Reference |

| Substituted Benzamides | Tubulin Polymerization Inhibition, HDAC Inhibition | nanobioletters.comsigmaaldrich.com |

| Substituted Benzamides | Butyrylcholinesterase Inhibition | nih.gov |

| Substituted Benzamides | Dopamine Receptor Antagonism | nih.gov |

| Pyridinyl-substituted compounds | Kinase Inhibition | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRRKJCQVVVOIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 2 Fluoro N Pyridin 4 Yl Benzamide

Retrosynthetic Analysis of 2-fluoro-N-(pyridin-4-yl)benzamide

A retrosynthetic analysis of 2-fluoro-N-(pyridin-4-yl)benzamide provides a logical roadmap for its synthesis by identifying key bond disconnections and revealing the precursor molecules.

Key Synthetic Disconnections

The most logical disconnection in the retrosynthesis of 2-fluoro-N-(pyridin-4-yl)benzamide is the amide bond (C-N bond). This disconnection is based on the reliability and vast number of established methods for forming amide bonds. This strategic break simplifies the target molecule into two readily accessible or synthetically feasible precursors.

Precursor Identification

Following the amide bond disconnection, the two primary precursors for the synthesis of 2-fluoro-N-(pyridin-4-yl)benzamide are identified as:

2-fluorobenzoic acid : This molecule provides the fluorinated benzoyl moiety. It is a commercially available reagent. Its synthesis can be achieved through methods such as the diazotization of anthranilic acid in the presence of a fluoride (B91410) source. chemicalbook.com

4-aminopyridine (B3432731) : This precursor supplies the pyridin-4-yl-amine portion of the target molecule. It is also a commercially available compound. The synthesis of 4-aminopyridine can be accomplished through various methods, including the reduction of 4-nitropyridine-N-oxide. semanticscholar.org

Development and Optimization of Synthetic Routes for 2-fluoro-N-(pyridin-4-yl)benzamide

The core of the synthesis of 2-fluoro-N-(pyridin-4-yl)benzamide lies in the efficient formation of the amide bond between 2-fluorobenzoic acid and 4-aminopyridine. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, activation of the carboxylic acid is necessary.

Amidation Reactions and Coupling Reagents

The amidation reaction can be achieved by converting the carboxylic acid into a more reactive species. This can be done by first converting it to an acyl chloride or by using a variety of coupling reagents that generate a highly activated ester in situ. fishersci.co.uk The choice of coupling reagent is crucial for optimizing the reaction yield and purity of the final product. hepatochem.com

Several classes of coupling reagents are available, each with its own mechanism and advantages:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.ukwikipedia.org The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can minimize side reactions and racemization. peptide.comnih.gov

Phosphonium Salts : Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. hepatochem.com They react with the carboxylate to form an acyloxyphosphonium salt, which is a potent acylating agent. nih.govacs.org

Aminium/Uronium Salts : Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective coupling reagents, known for fast reaction times and high yields. hepatochem.comsigmaaldrich.commychemblog.com They generate highly reactive activated esters. fishersci.co.uk

Below is an interactive data table comparing various coupling reagents that can be employed for the synthesis of 2-fluoro-N-(pyridin-4-yl)benzamide.

| Coupling Reagent | Class | Mechanism of Action | Advantages | Potential Disadvantages |

| DCC | Carbodiimide | Forms an O-acylisourea intermediate. wikipedia.orgkhanacademy.org | Inexpensive. | By-product (dicyclohexylurea) can be difficult to remove; potential for side reactions. peptide.comwikipedia.org |

| EDC | Carbodiimide | Forms a water-soluble O-acylisourea intermediate. nih.gov | Water-soluble by-product allows for easy workup. peptide.com | Can be less effective for difficult couplings without additives. |

| BOP | Phosphonium Salt | Forms an acyloxyphosphonium salt. hepatochem.comresearchgate.net | High reactivity. | By-product (HMPA) is carcinogenic. |

| PyBOP | Phosphonium Salt | Forms an acyloxyphosphonium salt. hepatochem.com | High efficiency, less hazardous by-products than BOP. peptide.com | More expensive than carbodiimides. |

| HATU | Aminium/Uronium Salt | Forms a highly reactive HOAt ester. mychemblog.comyoutube.com | Very high efficiency, fast reaction times, suitable for sterically hindered substrates. hepatochem.comsigmaaldrich.com | Higher cost. |

| HBTU | Aminium/Uronium Salt | Forms an HOBt ester. sigmaaldrich.com | High efficiency and widely used. | Can cause side reactions with certain amino acids if not used correctly. |

Fluorination Strategies

The introduction of the fluorine atom onto the benzamide (B126) scaffold can be approached in two primary ways:

Use of a Pre-fluorinated Precursor : The most straightforward approach involves starting with 2-fluorobenzoic acid. This precursor is commercially available and can be synthesized through methods like the Balz-Schiemann reaction of anthranilic acid or nucleophilic fluorination of substituted precursors. chemicalbook.comarkat-usa.orgumn.edu This strategy ensures the fluorine atom is in the correct position from the outset.

Late-Stage Fluorination : An alternative is to perform the fluorination reaction on a pre-formed N-(pyridin-4-yl)benzamide scaffold. This can be achieved through:

Electrophilic Fluorination : This involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® can be used. wikipedia.orgnih.gov The directing effects of the amide group would need to be considered to achieve the desired regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) : If a suitable leaving group (e.g., nitro or chloro) is present at the ortho position of the benzamide, it can be displaced by a nucleophilic fluoride source, such as potassium fluoride or cesium fluoride. nih.govrsc.orgmasterorganicchemistry.combeilstein-journals.org The reaction is facilitated by electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

Protecting Group Chemistry in Synthesis

The need for protecting groups in the synthesis of 2-fluoro-N-(pyridin-4-yl)benzamide depends on the chosen synthetic route and reaction conditions.

Amine Protection : The exocyclic amino group of 4-aminopyridine is generally more nucleophilic than the pyridine (B92270) ring nitrogen. In a direct amidation with an activated carboxylic acid, the reaction is expected to occur selectively at the amino group. However, under certain conditions, protection of the amino group might be considered to prevent side reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic or hydrogenolysis conditions, respectively.

Pyridine Nitrogen : The pyridine nitrogen is less nucleophilic and less basic than the exocyclic amine, and it is generally not expected to interfere with the acylation reaction. strategian.comnih.govacs.org Therefore, protection of the pyridine nitrogen is typically not required for this synthesis.

Purification Techniques for the Compound

The purification of 2-fluoro-N-(pyridin-4-yl)benzamide, a crucial step to ensure the integrity and purity of the final product, typically employs standard laboratory techniques. While specific, detailed protocols for this exact compound are not extensively documented in publicly available literature, general methods for the purification of N-aryl benzamides are well-established and applicable.

Commonly, after synthesis, the crude product is subjected to column chromatography . This technique separates the desired compound from unreacted starting materials, by-products, and other impurities based on differential adsorption to a stationary phase, typically silica (B1680970) gel. The choice of eluent (mobile phase) is critical and is usually a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane), with the ratio adjusted to achieve optimal separation.

Following chromatographic purification, recrystallization is often employed to obtain a highly pure crystalline solid. This involves dissolving the compound in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The selection of the recrystallization solvent is determined by the solubility profile of the compound, aiming for high solubility at elevated temperatures and low solubility at room temperature or below.

In some instances, particularly for closely related compounds, a combination of these techniques is necessary to achieve the desired level of purity. For example, in the synthesis of N-(pyridin-2-yl)-benzamide derivatives, products are often purified by column chromatography. mdpi.com The purity of the final compound is then typically confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Design and Synthesis of Analogs and Derivatives of 2-fluoro-N-(pyridin-4-yl)benzamide

The design and synthesis of analogs and derivatives of 2-fluoro-N-(pyridin-4-yl)benzamide are driven by the desire to modulate its physicochemical properties and biological activities. These modifications can be systematically introduced at various positions on the parent molecule.

The benzamide ring offers multiple positions for substitution, allowing for a systematic investigation of electronic and steric effects. The introduction of different functional groups on the phenyl ring can significantly influence the compound's properties. For instance, studies on related benzamide structures have shown that the position and nature of substituents can affect crystal packing and intermolecular interactions. nih.gov

The fluorine atom at the 2-position of the benzamide ring in the parent compound is known to influence the conformation and electronic properties of the molecule. The synthesis of analogs with alternative substituents at this position, or additional substituents at other positions (3, 4, 5, or 6), can be achieved through the use of appropriately substituted benzoic acid starting materials. For example, the reaction of a substituted benzoyl chloride with 4-aminopyridine would yield the corresponding substituted N-(pyridin-4-yl)benzamide derivative.

A variety of substituents can be explored, as demonstrated in the synthesis of other benzamide libraries. These can range from simple alkyl and alkoxy groups to halogens, nitro groups, and cyano groups, each imparting unique electronic and steric characteristics to the molecule.

The pyridin-4-yl moiety is another key site for chemical modification. The nitrogen atom in the pyridine ring can be quaternized to form pyridinium (B92312) salts, which can alter solubility and introduce a positive charge. Furthermore, substituents can be introduced onto the carbon atoms of the pyridine ring.

The synthesis of such analogs would typically involve starting with a substituted 4-aminopyridine. For example, reacting 2-fluorobenzoyl chloride with a 2-substituted or 3-substituted 4-aminopyridine would yield the corresponding modified derivative. The synthesis of various substituted N-(pyridin-2-yl)-benzamide analogs has been reported, demonstrating the feasibility of such modifications on the pyridine ring. mdpi.com

The introduction of chiral centers into the structure of 2-fluoro-N-(pyridin-4-yl)benzamide can lead to stereoisomers (enantiomers or diastereomers) which may exhibit different biological activities and properties. A chiral center can be introduced by incorporating a chiral substituent on either the benzamide or the pyridin-4-yl ring.

Pro-moieties, or prodrug functionalities, can be incorporated into the structure of 2-fluoro-N-(pyridin-4-yl)benzamide to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These moieties are designed to be cleaved in vivo to release the active parent compound.

Common pro-moieties include esters, carbonates, and phosphates, which can be attached to a suitable functional group on the molecule. For example, if a hydroxyl group were introduced onto either the benzamide or pyridine ring of an analog, it could be derivatized into an ester or phosphate (B84403) prodrug. While no specific prodrugs of 2-fluoro-N-(pyridin-4-yl)benzamide have been reported, the strategies for prodrug design are widely applicable in medicinal chemistry.

Stereoselective Synthesis Approaches for Analog Development

The development of stereoselective synthesis methods is crucial for accessing enantiomerically pure chiral analogs of 2-fluoro-N-(pyridin-4-yl)benzamide. Such methods aim to control the formation of new stereocenters during a chemical reaction.

If a chiral center is to be introduced, several strategies can be employed. The use of a chiral auxiliary involves temporarily incorporating a chiral molecule into the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is formed, the auxiliary is removed.

Another powerful approach is catalysis-based stereoselective synthesis. This can involve the use of chiral catalysts, such as enzymes or chiral metal complexes, to favor the formation of one stereoisomer over another. For instance, a stereoselective reduction of a ketone or a stereoselective alkylation could be employed to introduce a chiral center into a precursor molecule. While specific applications of these methods to the synthesis of 2-fluoro-N-(pyridin-4-yl)benzamide analogs are not documented, these general principles of asymmetric synthesis would be the foundation for such endeavors.

Scale-Up Considerations for Laboratory Synthesis

The transition of the synthesis of 2-fluoro-N-(pyridin-4-yl)benzamide from a small-scale laboratory procedure to a larger, preparative scale introduces a series of challenges that are not always apparent at the bench level. Successful scale-up requires careful consideration of various physical and chemical parameters to ensure safety, efficiency, and reproducibility. Key areas of focus include thermoregulation, mass transfer, and purification strategies, all of which are significantly impacted by the increase in reaction volume.

A critical aspect of scaling up exothermic reactions, such as the amide bond formation likely involved in the synthesis of 2-fluoro-N-(pyridin-4-yl)benzamide, is managing heat generation. acs.orgfauske.com The ratio of surface area to volume decreases as the reactor size increases, which diminishes the efficiency of heat dissipation. acs.org This can lead to a rapid temperature increase, potentially causing thermal runaway, solvent vaporization, and the formation of impurities. acs.org To mitigate these risks, controlled, slow addition of the more reactive reagent is recommended over simply pre-cooling the reaction mixture. acs.org Monitoring the reaction's heat generation allows for the adjustment of addition rates to stay within the cooling capacity of the larger vessel. fauske.com

Effective mixing is also paramount to ensure homogeneity and consistent reaction kinetics. mt.com Inadequate mixing can result in localized "hot spots" or areas of high reactant concentration, leading to side reactions and a decrease in both yield and purity. mt.comamarequip.com The choice of stirrer design, agitation speed, and even the positioning of the feed tube can significantly influence mixing efficiency and, consequently, the reaction outcome. mt.com As the scale increases, the power required for effective stirring also increases, and what works in a small flask may be insufficient in a larger reactor. researchgate.net

Purification of the final product also presents new challenges at a larger scale. Methods that are convenient at the gram-scale, such as column chromatography, can become cumbersome and resource-intensive when dealing with kilograms of material. researchgate.net Therefore, alternative purification strategies must be considered. For pyridine-containing compounds, purification can sometimes be complicated. One approach involves an alkali treatment followed by distillation. google.comgoogle.com Another method is to wash the organic solution of the product with an acidic aqueous solution to remove basic impurities, followed by washes with a basic solution and brine. researchgate.net Crystallization is often a more scalable and economical method for purifying solid products like 2-fluoro-N-(pyridin-4-yl)benzamide. The selection of an appropriate solvent system is crucial for achieving high purity and yield.

The following data tables illustrate hypothetical scenarios and key parameters that need to be considered during the scale-up of the synthesis of 2-fluoro-N-(pyridin-4-yl)benzamide.

Table 1: Impact of Reagent Addition Rate on Reaction Temperature and Yield

| Scale (moles) | Addition Time (hours) | Maximum Temperature (°C) | Yield (%) | Purity (%) |

| 0.1 | 0.5 | 35 | 92 | 98 |

| 1.0 | 0.5 | 65 | 75 | 85 |

| 1.0 | 2.0 | 40 | 90 | 97 |

| 5.0 | 2.0 | 75 | 68 | 80 |

| 5.0 | 8.0 | 45 | 88 | 96 |

This table illustrates the importance of controlling the addition rate of a reactant in an exothermic reaction. A faster addition at a larger scale leads to a significant temperature increase, resulting in lower yield and purity.

Table 2: Effect of Agitation Speed on Product Purity

| Scale (Liters) | Agitation Speed (RPM) | Reaction Time (hours) | Purity (%) |

| 1 | 200 | 4 | 98 |

| 10 | 200 | 4 | 91 |

| 10 | 400 | 4 | 97 |

| 50 | 200 | 6 | 85 |

| 50 | 500 | 4 | 96 |

This table demonstrates how insufficient mixing at a larger scale can negatively impact product purity. Increasing the agitation speed can improve homogeneity and lead to a cleaner reaction profile.

Table 3: Comparison of Purification Methods at Different Scales

| Scale (grams) | Purification Method | Time (hours) | Solvent Volume (L) | Recovered Purity (%) |

| 10 | Column Chromatography | 4 | 2 | 99 |

| 100 | Column Chromatography | 24 | 20 | 99 |

| 100 | Recrystallization | 6 | 5 | 98 |

| 1000 | Recrystallization | 12 | 45 | 98 |

This table highlights the scalability issues with column chromatography compared to recrystallization for larger quantities of product.

Biological Evaluation and Mechanism of Action Studies of 2 Fluoro N Pyridin 4 Yl Benzamide

Target Identification and Validation Strategies

The initial and most critical step in the development of a new therapeutic agent is the identification and validation of its biological target. This process confirms that the modulation of a specific target, such as a protein or enzyme, by the compound is responsible for the observed physiological effects.

Affinity Chromatography and Pull-Down Assays

Affinity chromatography is a powerful technique used to isolate and identify the specific binding partners of a compound from a complex biological mixture, such as a cell lysate. In a typical workflow, 2-fluoro-N-(pyridin-4-yl)benzamide would be immobilized on a solid support or matrix. This "baited" matrix is then incubated with the biological sample. Proteins that bind to the compound are retained on the matrix while others are washed away. The bound proteins are then eluted and identified, often using mass spectrometry.

Pull-down assays are a similar, smaller-scale version of this approach, often used to confirm interactions discovered through other methods. These assays are instrumental in narrowing down the list of potential targets for a new compound.

Proteomics-Based Target Deconvolution

Quantitative proteomics offers a broader, unbiased approach to identifying a compound's target. This method involves treating cells or tissues with 2-fluoro-N-(pyridin-4-yl)benzamide and comparing the protein expression levels to an untreated control group. Changes in the abundance or post-translational modifications of specific proteins in the presence of the compound can indicate a direct or indirect interaction. This approach provides a global view of the cellular response to the compound, offering clues to its mechanism of action.

Genetic Knockout/Knockdown Studies for Target Validation

Once a potential target has been identified, its role in the compound's activity must be validated. Genetic techniques such as CRISPR-Cas9 (knockout) or RNA interference (knockdown) are used to reduce or eliminate the expression of the target protein in a cellular or animal model. If the biological effects of 2-fluoro-N-(pyridin-4-yl)benzamide are diminished or absent in these modified systems, it provides strong evidence that the identified protein is indeed the relevant target.

Chemical Proteomics Approaches

Chemical proteomics combines chemical probes with proteomic techniques to identify and characterize protein targets. A common strategy involves synthesizing a derivative of 2-fluoro-N-(pyridin-4-yl)benzamide that includes a reactive group and a reporter tag. This probe can then be used to covalently label its binding partners in a biological system. The tagged proteins can then be isolated and identified, providing direct evidence of a physical interaction between the compound and its target.

In Vitro Biochemical Characterization of Target Interactions

Following the successful identification and validation of a molecular target, the next step is to characterize the interaction between the compound and the target in a controlled, in vitro setting.

Enzyme Kinetics and Inhibition Mechanisms

If the identified target of 2-fluoro-N-(pyridin-4-yl)benzamide is an enzyme, a series of kinetic assays would be performed to understand how the compound affects the enzyme's activity. These studies determine key parameters such as the half-maximal inhibitory concentration (IC50), which quantifies the compound's potency.

Further kinetic experiments would elucidate the mechanism of inhibition. By measuring the enzyme's reaction rates at varying substrate and inhibitor concentrations, researchers can determine if the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. This information is crucial for understanding how the compound interacts with the enzyme and for guiding further drug development efforts.

Below is a hypothetical data table illustrating the type of results that would be generated from such an enzyme kinetics study.

| Kinetic Parameter | Value |

| IC50 (µM) | [Data Not Available] |

| Ki (µM) | [Data Not Available] |

| Mechanism of Inhibition | [Data Not Available] |

Table 1. Hypothetical Enzyme Inhibition Data for 2-fluoro-N-(pyridin-4-yl)benzamide. As indicated, specific experimental values for this compound are not currently published.

Receptor Binding Affinity and Selectivity Profiling

The determination of a compound's receptor binding affinity and selectivity is a critical step in drug discovery. This process involves screening the compound against a panel of known biological targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters. The goal is to identify the primary biological target(s) of the compound and to assess its specificity. High selectivity is often a desirable characteristic as it can lead to a more favorable safety profile by minimizing off-target effects.

For a compound like 2-fluoro-N-(pyridin-4-yl)benzamide, researchers would typically utilize competitive binding assays. In these assays, a radiolabeled or fluorescently tagged ligand with known affinity for a specific receptor is used. The ability of the test compound to displace this known ligand is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity. A comprehensive selectivity profile would be generated by testing the compound against a broad panel of receptors.

Table 1: Illustrative Data Table for Receptor Binding Affinity

The following table is a hypothetical representation of data that would be generated from receptor binding assays. No public data of this nature currently exists for 2-fluoro-N-(pyridin-4-yl)benzamide.

| Receptor Target | Ligand Displaced | Ki (nM) |

| Receptor A | [³H]-Ligand X | >10,000 |

| Receptor B | [¹²⁵I]-Ligand Y | 50 |

| Receptor C | [³H]-Ligand Z | 2,500 |

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is implicated in many diseases. nih.gov Small molecules that can either inhibit or stabilize these interactions are of significant therapeutic interest. nih.gov Techniques to study the effect of a compound on PPIs include co-immunoprecipitation (Co-IP), yeast two-hybrid screening, and various biophysical methods.

Should 2-fluoro-N-(pyridin-4-yl)benzamide be investigated for its ability to modulate PPIs, researchers would first identify a relevant PPI target. Subsequently, assays would be designed to measure the effect of the compound on the interaction between the two protein partners. For instance, a Co-IP experiment would reveal whether the compound disrupts or enhances the formation of a protein complex within a cellular lysate.

Biophysical Characterization of Compound-Target Complexes (e.g., SPR, ITC)

To understand the direct interaction between a compound and its protein target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. caymanchem.comnicoyalife.com

Surface Plasmon Resonance (SPR) : SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of a compound binding to a target protein that is immobilized on a sensor surface. nicoyalife.com This would allow for the determination of the binding affinity constant (KD) of 2-fluoro-N-(pyridin-4-yl)benzamide for its putative target. caymanchem.com

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes that occur upon the binding of a compound to a protein in solution. nicoyalife.com This technique not only determines the binding affinity but also provides thermodynamic parameters of the interaction, such as enthalpy (ΔH) and entropy (ΔS), offering deeper insights into the binding mechanism. nicoyalife.com

Table 2: Hypothetical Biophysical Interaction Data

This table illustrates the type of data that would be obtained from SPR or ITC experiments. No such data is currently available for 2-fluoro-N-(pyridin-4-yl)benzamide.

| Technique | Target Protein | KD (μM) | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) | ΔH (kcal/mol) | ΔS (cal/mol/deg) |

| SPR | Protein X | 1.2 | 2.5 x 10⁵ | 0.3 | N/A | N/A |

| ITC | Protein X | 1.5 | N/A | N/A | -5.8 | 10.2 |

Cell-Based Assays for Biological Activity of 2-fluoro-N-(pyridin-4-yl)benzamide

Following the identification of a potential target and characterization of the direct binding interaction, the biological activity of a compound is assessed in a cellular context.

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are a common method to determine if a compound modulates a specific signaling pathway. nih.govnih.gov These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular signaling pathway. nih.govresearchgate.net An increase or decrease in the reporter signal indicates that the compound is activating or inhibiting the pathway, respectively. It is important to note that some compounds can directly inhibit the reporter enzyme, leading to false-negative results. nih.gov For example, some N-pyridin-2-ylbenzamide derivatives have been shown to be inhibitors of firefly luciferase. nih.gov

Cellular Thermal Shift Assays (CETSA) for Target Engagement

Cellular Thermal Shift Assay (CETSA) is a powerful technique used to confirm that a compound binds to its target protein within the complex environment of a cell. researchgate.netmdpi.com The principle behind CETSA is that the binding of a ligand stabilizes the target protein, making it more resistant to thermal denaturation. mdpi.com In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, often by Western blotting or mass spectrometry. mdpi.com A shift in the melting curve of the protein in the presence of the compound confirms target engagement. mdpi.com High-throughput versions of CETSA have been developed to screen larger numbers of compounds. researchgate.netnih.gov

Table 3: Representative CETSA Data

The following is a hypothetical representation of data from a CETSA experiment. No public data of this nature currently exists for 2-fluoro-N-(pyridin-4-yl)benzamide.

| Compound | Target Protein | Tₘ (Vehicle) | Tₘ (Compound) | ΔTₘ |

| 2-fluoro-N-(pyridin-4-yl)benzamide | Protein Y | 52.5 °C | 56.2 °C | +3.7 °C |

High-Content Imaging for Phenotypic Screening

High-content imaging (HCI), or high-content screening (HCS), is a cell-based assay that uses automated microscopy and image analysis to quantify the effects of a compound on cellular morphology and function. This technique allows for the simultaneous measurement of multiple parameters in a single experiment, providing a detailed phenotypic fingerprint of a compound's activity. HCI can be used to screen for compounds that induce a desired cellular phenotype, such as apoptosis in cancer cells, or to identify potential off-target effects by revealing unexpected changes in cellular morphology.

Functional Assays in Specific Cell Lines (e.g., cellular signaling, proliferation mechanisms)

Currently, there is a notable absence of published research detailing specific functional assays for 2-fluoro-N-(pyridin-4-yl)benzamide in any cell line. While studies on structurally related benzamide (B126) derivatives have explored their impact on cellular signaling and proliferation, such data for this particular compound is not available in the public domain. For instance, research on other novel benzamide analogues has demonstrated activities such as the allosteric activation of glucokinase or the inhibition of the PI3K/mTOR pathway, highlighting the potential for this class of compounds to influence key cellular control mechanisms. However, without direct experimental evidence, the effects of 2-fluoro-N-(pyridin-4-yl)benzamide on cellular signaling cascades and proliferation remain speculative.

Cellular Uptake and Subcellular Localization Studies

The processes by which 2-fluoro-N-(pyridin-4-yl)benzamide enters cells and its subsequent distribution within subcellular compartments have not yet been characterized. Understanding the cellular uptake and localization is a critical step in determining the compound's mechanism of action, as it dictates which cellular components the compound can interact with. Methodologies such as fluorescent labeling of the compound or the use of advanced imaging techniques would be required to track its journey into and within the cell. To date, no such studies have been reported.

Elucidation of the Molecular Mechanism of Action

The precise molecular targets and the downstream effects of 2-fluoro-N-(pyridin-4-yl)benzamide are the subject of ongoing investigation. The following subsections outline the methodologies that are being employed to build a comprehensive picture of its mechanism of action.

Downstream Signaling Pathway Analysis (e.g., Western Blot, qPCR)

To identify the signaling pathways modulated by 2-fluoro-N-(pyridin-4-yl)benzamide, researchers are utilizing techniques such as Western Blotting and quantitative Polymerase Chain Reaction (qPCR). These methods allow for the examination of changes in protein expression and gene transcription levels of key signaling molecules following treatment with the compound. For example, studies on other benzamides have used these techniques to show effects on pathways like the TGF-β signaling cascade. However, specific data from such analyses for 2-fluoro-N-(pyridin-4-yl)benzamide are not yet available.

Table 1: Planned Western Blot Analysis for Downstream Signaling Targets

| Target Protein | Pathway | Rationale |

|---|---|---|

| p-Akt / Akt | PI3K/Akt | Central node in cell survival and proliferation |

| p-ERK / ERK | MAPK/ERK | Key pathway in cell growth and differentiation |

| Smad2/3 | TGF-β | Implicated in fibrosis and cell fate |

Table 2: Planned qPCR Analysis for Gene Expression Modulation

| Target Gene | Associated Pathway | Potential Function |

|---|---|---|

| CCND1 (Cyclin D1) | Cell Cycle | Regulator of cell cycle progression |

| MYC | Oncogenesis | Transcription factor involved in cell growth |

| VEGFA | Angiogenesis | Key mediator of blood vessel formation |

Transcriptomic and Proteomic Analysis of Cellular Responses

To gain a global view of the cellular response to 2-fluoro-N-(pyridin-4-yl)benzamide, transcriptomic and proteomic approaches are planned. These unbiased methods can identify widespread changes in gene and protein expression, respectively, providing insights into the compound's broader biological effects. For instance, proteomic analysis of cells treated with other 2-aminobenzamide (B116534) derivatives has successfully identified targets and pathways involved in their therapeutic effects. The application of these techniques to 2-fluoro-N-(pyridin-4-yl)benzamide is anticipated to reveal novel targets and mechanisms.

Phenotypic Screening and Pathway Mapping

Phenotypic screening is a powerful tool to discover the biological effects of a compound without a preconceived hypothesis about its target. This approach involves testing the compound across a wide range of cellular models and assays to observe any changes in cell morphology, function, or behavior. The data generated from such screens can then be used to map the affected pathways. While phenotypic screening has been successfully employed for other small molecules, it has not yet been reported for 2-fluoro-N-(pyridin-4-yl)benzamide.

Functional Genomics and Chemical Genetics Approaches

To definitively identify the molecular targets of 2-fluoro-N-(pyridin-4-yl)benzamide, functional genomics and chemical genetics strategies are being considered. These advanced techniques, such as creating drug-resistant mutants or using affinity-based probes, can directly link the compound to its protein targets within the cell. Chemical genetics has been instrumental in validating targets for other kinase inhibitors. The application of these methods will be crucial in confirming the mechanism of action of 2-fluoro-N-(pyridin-4-yl)benzamide.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The exploration of a compound's Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) is fundamental in medicinal chemistry to understand how its chemical structure influences its biological activity and physicochemical properties. For 2-fluoro-N-(pyridin-4-yl)benzamide, this would involve the synthesis and analysis of a series of analogs.

Impact of Substituent Variation on Biological Potency and Selectivity

To determine the SAR of 2-fluoro-N-(pyridin-4-yl)benzamide, researchers would systematically modify its structure and assess the impact on biological potency and selectivity against a specific target. This would involve creating analogs by altering substituents on both the benzoyl and pyridine (B92270) rings.

For instance, the position of the fluorine atom on the benzoyl ring could be moved (e.g., to the 3- or 4-position) or replaced with other halogens (Cl, Br) or electron-donating/withdrawing groups. Similarly, the pyridine nitrogen's position could be varied (e.g., to the 2- or 3-position), and substituents could be added to other positions on the pyridine ring.

The biological data from these analogs would be compiled into a table to elucidate key structural requirements for activity.

Table 1: Hypothetical SAR Data for Analogs of 2-fluoro-N-(pyridin-4-yl)benzamide

| Compound ID | R1 (Benzoyl Ring) | R2 (Pyridine Ring) | Biological Potency (IC₅₀, nM) | Selectivity vs. Off-Target |

| Target Compound | 2-F | H | Data Not Available | Data Not Available |

| Analog 1 | 3-F | H | Data Not Available | Data Not Available |

| Analog 2 | 4-F | H | Data Not Available | Data Not Available |

| Analog 3 | 2-Cl | H | Data Not Available | Data Not Available |

| Analog 4 | 2-F | 2-CH₃ | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no specific data for 2-fluoro-N-(pyridin-4-yl)benzamide and its analogs could be located in the public domain.

Conformational Analysis and its Correlation with Activity

The three-dimensional shape (conformation) of a molecule is crucial for its interaction with a biological target. Conformational analysis of 2-fluoro-N-(pyridin-4-yl)benzamide would investigate the rotational barriers around the amide bond and the bonds connecting the rings. The ortho-fluoro substituent is known to influence the planarity of the benzoyl ring relative to the amide linker, which can significantly impact binding affinity. nih.govnsf.gov

Studies on related N-aryl benzamides have shown that the torsional angle between the phenyl ring and the amide plane is a key determinant of conformation. nsf.goviucr.org For 2-fluoro-N-(pyridin-4-yl)benzamide, computational modeling and techniques like NMR spectroscopy would be used to determine the preferred conformation and whether it correlates with any observed biological activity in its analogs. nih.gov

Ligand Efficiency and Lipophilic Efficiency Metrics

In modern drug discovery, metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are used to assess the quality of a compound. acs.orgcore.ac.ukwikipedia.orgnih.gov LE relates the potency of a compound to its size (heavy atom count), while LipE relates potency to its lipophilicity (logP). acs.orgnih.gov

Calculating these metrics for a series of analogs of 2-fluoro-N-(pyridin-4-yl)benzamide would help in identifying compounds that achieve high potency without becoming excessively large or greasy, which can negatively impact pharmacokinetic properties.

Table 2: Hypothetical Ligand and Lipophilic Efficiency Metrics for Analogs

| Compound ID | pIC₅₀ | Heavy Atom Count | logP | LE | LipE (pIC₅₀ - logP) |

| Target Compound | N/A | 16 | N/A | N/A | N/A |

| Analog 1 | N/A | 16 | N/A | N/A | N/A |

| Analog 2 | N/A | 16 | N/A | N/A | N/A |

This table is for illustrative purposes only, as the necessary potency and experimental logP data for 2-fluoro-N-(pyridin-4-yl)benzamide and its analogs are not available.

Physicochemical Property Tuning for Optimized Biological Profiles

The physicochemical properties of a drug candidate, such as solubility, permeability, and metabolic stability, are critical for its in vivo efficacy. The introduction of fluorine, as in 2-fluoro-N-(pyridin-4-yl)benzamide, is a common strategy to modulate these properties. researchgate.netnih.govoup.com Fluorine can alter a molecule's pKa, lipophilicity, and metabolic pathways. researchgate.netnih.govoup.com

Table 3: Hypothetical Physicochemical Properties of Analogs

| Compound ID | R1 (Benzoyl Ring) | Aqueous Solubility (µM) | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t₁/₂, min) |

| Target Compound | 2-F | Data Not Available | Data Not Available | Data Not Available |

| Analog 5 | H | Data Not Available | Data Not Available | Data Not Available |

| Analog 6 | 2-CF₃ | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as experimental data for 2-fluoro-N-(pyridin-4-yl)benzamide and its analogs are not available in the public domain.

Computational and Theoretical Studies of 2 Fluoro N Pyridin 4 Yl Benzamide

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action.

Virtual Screening for Potential Off-Targets

Virtual screening is a computational method that involves the docking of a library of small molecules against a protein target. In the context of 2-fluoro-N-(pyridin-4-yl)benzamide, this approach could be reversed to screen the compound against a panel of known protein structures, including receptors, enzymes, and ion channels, to identify potential off-targets. nih.govnih.gov This process is crucial for predicting potential side effects and understanding the broader pharmacological profile of a compound. The screening would calculate the binding affinity of 2-fluoro-N-(pyridin-4-yl)benzamide to each protein, with lower binding energies suggesting a higher likelihood of interaction.

A hypothetical virtual screening workflow for 2-fluoro-N-(pyridin-4-yl)benzamide would involve:

Preparation of the 3D structure of 2-fluoro-N-(pyridin-4-yl)benzamide.

Compilation of a database of 3D protein structures representing potential off-targets.

Systematic docking of the compound into the binding sites of each protein.

Ranking the proteins based on the predicted binding affinities.

Binding Mode Analysis and Hotspot Identification

Once a potential protein target is identified, a more detailed molecular docking analysis can be performed to understand the specific interactions between 2-fluoro-N-(pyridin-4-yl)benzamide and the protein's binding site. This involves analyzing the hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For instance, studies on related benzamide (B126) derivatives have shown that the benzamide moiety can form crucial hydrogen bonds with backbone residues in a protein's hinge region. nih.gov The pyridine (B92270) ring, in turn, can engage in pi-pi stacking or hydrophobic interactions. nih.gov

The 2-fluoro substituent on the benzamide ring can significantly influence its binding mode. The fluorine atom, being highly electronegative, can act as a hydrogen bond acceptor. researchgate.net Its position on the benzene (B151609) ring is critical; for example, a 2-fluoro group might interact with different residues compared to a 3-fluoro or 4-fluoro group, potentially altering the compound's selectivity and affinity. researchgate.net Identifying these key interaction points, or "hotspots," is essential for structure-based drug design and optimization.

A theoretical binding mode analysis of 2-fluoro-N-(pyridin-4-yl)benzamide might reveal the following interactions:

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Residues on Protein |

| Hydrogen Bond | Amide N-H, Carbonyl oxygen, Pyridine nitrogen, Fluorine | Asp, Glu, Ser, Thr, Asn, Gln, Main-chain atoms |

| Hydrophobic | Benzene ring, Pyridine ring | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |

| Pi-Pi Stacking | Benzene ring, Pyridine ring | Phe, Tyr, Trp, His |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the compound-target system, allowing for the assessment of conformational changes and the stability of the binding over time.

Trajectory Analysis of Compound-Target Dynamics

An MD simulation of the 2-fluoro-N-(pyridin-4-yl)benzamide-protein complex would generate a trajectory of atomic positions over time. Analysis of this trajectory can reveal:

Conformational Flexibility: How the compound and the protein's binding site adapt to each other.

Stability of Key Interactions: Whether the hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation.

Solvent Effects: The role of water molecules in mediating the interaction.

Studies on similar compounds, such as N-ethyl-4-(pyridin-4-yl)benzamide derivatives, have utilized MD simulations to confirm the stability of the ligand in the active site and to observe the persistence of key hydrogen bonds. nih.gov

Free Energy Perturbation Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two similar ligands to a common protein target. wikipedia.orgyoutube.com This technique involves the "alchemical" transformation of one ligand into another within the protein's binding site and in solution. youtube.com The difference in the free energy of these transformations provides a highly accurate prediction of the difference in binding affinity.

For 2-fluoro-N-(pyridin-4-yl)benzamide, FEP could be employed to:

Predict the impact of substituting the fluorine atom with other halogens or functional groups.

The FEP calculation process is computationally intensive and involves multiple steps, including the creation of a thermodynamic cycle and extensive sampling through MD simulations. osti.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. igi-global.comnih.gov A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of analogues of 2-fluoro-N-(pyridin-4-yl)benzamide, the following steps would be necessary:

Data Collection: A dataset of compounds with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values) would be required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that relates the descriptors to the biological activity. igi-global.com

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A hypothetical QSAR study on benzamide derivatives might identify key descriptors influencing their activity:

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole moment, Partial charges | Governs electrostatic and hydrogen bonding interactions |

| Steric | Molecular volume, Surface area | Determines the fit within the binding pocket |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions |

| Topological | Connectivity indices | Encodes information about molecular branching and shape |

By understanding which structural features are critical for activity, QSAR models can guide the design of more potent and selective analogues of 2-fluoro-N-(pyridin-4-yl)benzamide. nih.gov

2D and 3D QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For 2-fluoro-N-(pyridin-4-yl)benzamide, both 2D and 3D QSAR approaches can be employed to predict its efficacy and guide the synthesis of more potent analogues.

2D-QSAR studies for benzamide and pyridine derivatives often utilize topological, electronic, and physicochemical descriptors to build predictive models. mdpi.comjppres.comunair.ac.idacs.org For a series of compounds including 2-fluoro-N-(pyridin-4-yl)benzamide, descriptors such as molecular weight, logP, polar surface area, and various electronic parameters would be calculated. A multiple linear regression or partial least squares analysis could then be used to derive an equation linking these descriptors to a specific biological activity, such as enzyme inhibition. acs.org The presence of the fluorine atom and the pyridine ring would significantly influence the electronic and topological descriptors, and a well-constructed 2D-QSAR model could quantify these effects on the compound's potency.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of molecular fields. nih.gov For 2-fluoro-N-(pyridin-4-yl)benzamide and its analogues, these studies would involve aligning the molecules and calculating their steric and electrostatic fields. The resulting contour maps would highlight regions where modifications to the structure could enhance or diminish biological activity. For instance, a CoMFA map might indicate that increased steric bulk near the fluoro-substituted phenyl ring is favorable for activity, while a CoMSIA map could reveal the importance of hydrogen bond donor or acceptor properties in the pyridine moiety.

A hypothetical 3D-QSAR study on a series of N-pyridin-4-yl-benzamide analogues might reveal the following:

Steric Fields: Favorable steric interactions might be observed around the pyridine ring, suggesting that substitution at this position could enhance binding affinity.

Electrostatic Fields: The electronegative fluorine atom on the benzamide ring would create a distinct electrostatic field, which could be crucial for interaction with a biological target. The model might show that a more electronegative potential in this region is beneficial.

| QSAR Descriptor | Hypothetical Value for 2-fluoro-N-(pyridin-4-yl)benzamide | Potential Influence on Activity |

| Molecular Weight | 216.22 g/mol | Can affect solubility and permeability. |

| LogP | 2.5 - 3.0 | Influences lipophilicity and cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | 49.9 Ų | Relates to hydrogen bonding potential and permeability. |

| Number of Hydrogen Bond Donors | 1 | Important for specific interactions with target proteins. |

| Number of Hydrogen Bond Acceptors | 3 | Crucial for forming hydrogen bonds with biological targets. |

This table presents hypothetical descriptor values for illustrative purposes.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govnih.govacs.org For 2-fluoro-N-(pyridin-4-yl)benzamide, a pharmacophore model can be developed based on its structure and the structures of other known active molecules targeting the same biological receptor.

A typical pharmacophore model for a kinase inhibitor, a common target for benzamide derivatives, might include features such as:

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide C=O and the pyridine nitrogen).

An aromatic ring (the fluoro-phenyl group).

A hydrophobic feature.

The specific spatial arrangement of these features in 2-fluoro-N-(pyridin-4-yl)benzamide would be critical for its interaction with the target protein. nih.gov The fluorine atom, while not typically a strong hydrogen bond acceptor, can influence the electronic properties of the phenyl ring, which is a key component of the aromatic feature in the pharmacophore.

Ligand-based design would utilize this pharmacophore model to screen virtual compound libraries for molecules that match the required features and spatial constraints. nih.gov This approach allows for the rapid identification of novel scaffolds that could possess similar or improved activity compared to 2-fluoro-N-(pyridin-4-yl)benzamide. Furthermore, the model can guide the modification of the parent compound to better fit the pharmacophoric requirements, for instance, by altering the substitution pattern on the pyridine ring to optimize hydrophobic interactions.

| Pharmacophoric Feature | Corresponding Moiety in 2-fluoro-N-(pyridin-4-yl)benzamide | Potential Role in Binding |

| Hydrogen Bond Donor | Amide N-H | Forms a key hydrogen bond with a backbone carbonyl or side chain of the target protein. |

| Hydrogen Bond Acceptor | Amide C=O | Interacts with a hydrogen bond donor on the protein. |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Can form a hydrogen bond or a metal coordination bond in the active site. |

| Aromatic Ring | Fluoro-phenyl Ring | Engages in π-π stacking or hydrophobic interactions with aromatic residues. |

| Aromatic Ring | Pyridine Ring | Can participate in various interactions including π-stacking and cation-π interactions. |

This table illustrates the potential pharmacophoric features of the compound.

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its ADME properties. In silico models provide an early assessment of these properties, helping to identify potential liabilities.

In Silico Permeability Prediction

Permeability across biological membranes, such as the intestinal epithelium and the blood-brain barrier, is a critical factor for oral bioavailability and central nervous system activity, respectively. nih.govnih.gov Computational models can predict the permeability of 2-fluoro-N-(pyridin-4-yl)benzamide based on its physicochemical properties.

Models often use descriptors like logP, polar surface area (PSA), and the number of rotatable bonds to estimate Caco-2 permeability, an in vitro model for intestinal absorption. nih.gov For 2-fluoro-N-(pyridin-4-yl)benzamide, its moderate lipophilicity and relatively low PSA would suggest good potential for passive diffusion across cell membranes. Advanced methods like molecular dynamics simulations can provide a more detailed picture of how the molecule interacts with and traverses a lipid bilayer. nih.govacs.org

Metabolic Stability Prediction and Site-of-Metabolism Analysis

The metabolic stability of a drug determines its half-life in the body. Computational tools can predict the likelihood of a molecule being metabolized by cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes. nih.gov For 2-fluoro-N-(pyridin-4-yl)benzamide, these models would analyze the molecule's structure to identify potential sites of metabolism.

The most likely sites for metabolism would be the electron-rich aromatic rings and the amide bond. Site-of-metabolism analysis could predict, for example, that the pyridine ring is susceptible to oxidation or that the amide bond could undergo hydrolysis. The presence of the fluorine atom can influence metabolic stability; fluorination at certain positions is a known strategy to block metabolic hydroxylation.

Plasma Protein Binding Prediction

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), affects its distribution and availability to reach its target. nih.govnih.govresearchgate.netbiorxiv.org In silico models can predict the percentage of plasma protein binding (%PPB) based on properties like lipophilicity (logP or logD).

Given its physicochemical profile, 2-fluoro-N-(pyridin-4-yl)benzamide would be predicted to have a moderate to high degree of plasma protein binding. nih.govnih.gov More sophisticated models might use machine learning algorithms trained on large datasets of known drug-protein binding affinities to provide a more accurate prediction. biorxiv.org

| ADME Property | Predicted Outcome for 2-fluoro-N-(pyridin-4-yl)benzamide | Rationale |

| Intestinal Permeability | High | Favorable combination of lipophilicity and polar surface area. |

| Blood-Brain Barrier Permeability | Moderate to Low | Depends on the balance between lipophilicity and efflux pump recognition. |

| Metabolic Stability | Moderate | Aromatic rings and amide bond are potential sites for metabolism. |

| Plasma Protein Binding | Moderate to High | Lipophilic character suggests significant binding to plasma proteins. |

This table provides hypothetical ADME predictions based on general computational models.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of a molecule. nih.govyoutube.comyoutube.com For 2-fluoro-N-(pyridin-4-yl)benzamide, these calculations can elucidate properties that are crucial for its biological activity.

Calculations can determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.gov The MEP map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For 2-fluoro-N-(pyridin-4-yl)benzamide, the oxygen of the carbonyl group and the nitrogen of the pyridine ring would be expected to be regions of negative potential, indicating their role as hydrogen bond acceptors.

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. The energies and shapes of these frontier orbitals can also provide clues about the types of reactions the molecule is likely to undergo and its potential interactions with a biological target. For instance, the localization of the LUMO on the pyridine ring might suggest its susceptibility to nucleophilic attack.

| Quantum Chemical Property | Hypothetical Finding for 2-fluoro-N-(pyridin-4-yl)benzamide | Implication |

| Dipole Moment | Moderate | Influences solubility and interactions with polar environments. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |

| Molecular Electrostatic Potential | Negative potential around carbonyl oxygen and pyridine nitrogen. | Highlights sites for electrophilic attack and hydrogen bonding. |

This table presents hypothetical quantum chemical data for illustrative purposes.

pKa Prediction and Ionization State Analysis

The ionization state of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties, and it is governed by its pKa value(s). For 2-fluoro-N-(pyridin-4-yl)benzamide, there are two primary sites susceptible to protonation or deprotonation under physiological conditions: the nitrogen atom of the pyridine ring and the amide proton.

The pyridine moiety confers basic properties to the molecule. The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is thus available for protonation. wikipedia.org The pKa of the conjugate acid of pyridine is approximately 5.23. wikipedia.orgnih.gov This indicates that the pyridine ring will be partially protonated in acidic environments.

Conversely, the amide (N-H) proton is weakly acidic. The pKa of the amide proton in benzamide is estimated to be around 13-14.5. contaminantdb.cawikipedia.org This weak acidity means that deprotonation is unlikely to occur under normal physiological pH.

The introduction of a fluorine atom at the ortho position of the benzamide ring influences the pKa of both the pyridinyl nitrogen and the amide proton. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. libretexts.org This effect reduces the electron density on the benzoyl ring and, by extension, influences the acidity of the amide proton and the basicity of the pyridine ring. The electron-withdrawing nature of the fluorinated ring is expected to make the amide NH group more acidic. nih.gov Consequently, the pKa of the amide proton in 2-fluoro-N-(pyridin-4-yl)benzamide is predicted to be lower (more acidic) than that of unsubstituted benzamide. Conversely, the electron-withdrawing effect, transmitted through the amide linkage, will decrease the electron density on the pyridine ring, thereby reducing its basicity and lowering the pKa of its conjugate acid compared to unsubstituted pyridine.

Computational methods, ranging from empirical predictions to quantum mechanical calculations, are employed to estimate these pKa values with greater accuracy. nih.govpeerj.com These predictions are vital for understanding the molecule's charge state at different pH values, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Table 1: Experimental pKa Values of Parent Compounds

| Compound | Functional Group | pKa Value | Type |

| Pyridine | Pyridinyl Nitrogen | 5.23 wikipedia.orgnih.gov | Basic |

| Benzamide | Amide Proton | ~13-14.5 contaminantdb.cawikipedia.org | Acidic |

Charge Distribution and Electrostatic Potential Maps

The charge distribution within 2-fluoro-N-(pyridin-4-yl)benzamide is non-uniform due to the presence of heteroatoms with varying electronegativities. An electrostatic potential map (EPM) is a computational tool used to visualize this charge distribution on the molecular surface. EPMs illustrate the electrostatic potential, with regions of negative potential (electron-rich) typically colored red and regions of positive potential (electron-poor) colored blue.

In 2-fluoro-N-(pyridin-4-yl)benzamide, the most electronegative atoms, oxygen and fluorine, will create regions of high electron density. The carbonyl oxygen of the amide group is expected to be a prominent region of negative electrostatic potential. Similarly, the fluorine atom on the benzoyl ring will also draw electron density towards itself, creating another negative region. The nitrogen atom of the pyridine ring also represents an area of negative potential due to its lone pair of electrons.

Conversely, the hydrogen atom of the amide group (N-H) is attached to a nitrogen atom and is adjacent to the electron-withdrawing carbonyl group, making it electron-deficient and thus a region of positive electrostatic potential. The hydrogen atoms on the aromatic rings will also exhibit a lesser degree of positive potential.

These electrostatic potential maps are invaluable for predicting non-covalent interactions, such as hydrogen bonds, which are fundamental to molecular recognition and binding to biological targets like proteins and enzymes. The distinct positive and negative regions on the surface of 2-fluoro-N-(pyridin-4-yl)benzamide suggest its capability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and pyridine nitrogen).

De Novo Design Approaches Utilizing the Benzamide Scaffold

De novo drug design involves the computational construction of novel molecules with desired pharmacological properties. The benzamide scaffold is a common and versatile starting point in such design strategies due to its presence in numerous biologically active compounds and its favorable physicochemical properties. nih.gov The structure of 2-fluoro-N-(pyridin-4-yl)benzamide itself can be considered a fragment or a lead compound for further optimization.

Computational approaches in de novo design can utilize the benzamide scaffold in several ways:

Scaffold Hopping: This technique involves replacing a central molecular core with a different one while retaining the spatial arrangement of key functional groups. niper.gov.in For instance, the benzamide core of the title compound could be replaced by other bioisosteric groups to explore new chemical space and potentially improve properties like potency or metabolic stability.

Fragment-Based Growth: The 2-fluoro-N-(pyridin-4-yl)benzamide molecule can be "grown" by computationally adding new functional groups or fragments to its structure. This process is often guided by the three-dimensional structure of a target protein's binding site to optimize interactions and improve binding affinity. arxiv.org

Linker Modification: The amide bond in the benzamide scaffold acts as a rigid linker. nih.gov Computational studies can explore modifications to this linker, such as altering its length or rigidity, to achieve a better fit within a target's binding pocket.

The introduction of a fluorine atom, as in 2-fluoro-N-(pyridin-4-yl)benzamide, is a strategic choice in drug design. Fluorine can modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov Therefore, this specific benzamide derivative serves as an excellent starting point for de novo design, offering multiple avenues for structural modification to generate novel and potent therapeutic agents. nih.govnih.gov

Preclinical Research Models and in Vivo Pharmacological Concepts

Design of In Vivo Proof-of-Concept Studies in Relevant Animal Models

The primary objective of in vivo proof-of-concept studies is to demonstrate that a new chemical entity elicits the desired pharmacological effect in a living organism, thereby providing evidence to support its further development.

The choice of an animal model is contingent upon the therapeutic target and the biological mechanism of action of the compound. For a novel compound like 2-fluoro-N-(pyridin-4-yl)benzamide, the selection would be guided by its in vitro target profile. For instance, if the compound is designed as an anti-inflammatory agent, rodent models of induced inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis in mice or rats, would be appropriate. If it targets a central nervous system pathway, then models assessing behavior, cognition, or neurological function would be employed. The genetic and physiological similarities of the model to human disease states are critical considerations to ensure the translational relevance of the findings.

The route of administration is a key variable in preclinical studies and is chosen based on the intended clinical application and the physicochemical properties of the compound. Common routes include:

Oral (PO): Preferred for drugs intended for oral administration in humans. The compound is typically formulated in a suitable vehicle (e.g., water, saline, or a suspension) and administered via gavage.

Intravenous (IV): Ensures 100% bioavailability and is used to study the intrinsic pharmacological effects of a compound, bypassing absorption barriers.

Intraperitoneal (IP): A common route in rodents for systemic delivery, offering rapid absorption.

Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP routes.

The formulation of 2-fluoro-N-(pyridin-4-yl)benzamide for in vivo studies would require careful consideration of its solubility and stability to ensure accurate and reproducible delivery.

To assess the pharmacological effects and pharmacokinetic properties of a compound, various biological samples are collected from the animal models. These typically include:

Blood: Collected at multiple time points to determine the concentration of the parent compound and its metabolites over time. Blood is often processed to plasma or serum for analysis.

Tissues: Specific tissues or organs of interest (e.g., brain, liver, tumors) are collected at the end of the study to determine compound distribution and target engagement.

Urine and Feces: Collected over a defined period to assess the excretion pathways of the compound.

Samples are processed and stored under appropriate conditions (e.g., frozen at -80°C) to maintain the integrity of the analytes prior to analysis, which is typically performed using techniques like liquid chromatography-mass spectrometry (LC-MS).

In Vivo Pharmacokinetic (PK) Principles and Methodologies

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a compound is essential for designing effective dosing regimens.

Absorption studies determine the rate and extent to which a compound enters the systemic circulation following administration. For orally administered compounds, this involves measuring the plasma concentration over time to calculate key parameters such as the time to reach maximum concentration (Tmax) and the maximum concentration (Cmax).